Monomethyl auristatin E intermediate-15

Description

BenchChem offers high-quality Monomethyl auristatin E intermediate-15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monomethyl auristatin E intermediate-15 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

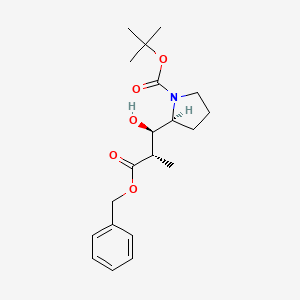

IUPAC Name |

tert-butyl (2S)-2-[(1R,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTMTCBOXNAACY-BHYGNILZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) Intermediate-15, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical structure, synthesis protocols, and its role in the broader MMAE synthesis pathway, supported by quantitative data and workflow visualizations.

Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. Due to its high cytotoxicity, it is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery approach minimizes systemic exposure and enhances the therapeutic window.[1] MMAE is a synthetic analogue of the natural product dolastatin 10.[1] The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments.[1] The synthesis relies on the preparation of key intermediates to construct the final pentapeptide-like structure.[1]

Chemical Identity of Monomethyl Auristatin E Intermediate-15

Monomethyl auristatin E intermediate-15 is chemically identified as tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate . Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 173653-47-9[2] |

| Molecular Formula | C20H29NO5[2] |

| Molecular Weight | 363.45 g/mol |

| Appearance | Not specified in available literature |

Role in the Synthetic Pathway of MMAE

MMAE Intermediate-15 serves as a crucial building block in the convergent synthesis of MMAE. A convergent synthesis strategy involves the separate synthesis of different fragments of the molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules like MMAE.

The following diagram illustrates a logical workflow for the synthesis of a dipeptide fragment of MMAE, highlighting the position of Intermediate-15.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of Monomethyl Auristatin E Intermediate-15 are not extensively available in publicly accessible literature, a general procedure can be inferred from standard organic synthesis techniques for similar structures. The synthesis would likely involve an aldol reaction between a protected proline derivative and a protected propionate derivative.

General Synthetic Approach:

-

Starting Materials: N-Boc-L-prolinal and a suitable benzyloxy-protected propionate enolate.

-

Reaction Type: A stereoselective aldol addition reaction.

-

Reaction Conditions: The reaction would be carried out under anhydrous conditions at low temperatures (e.g., -78 °C) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be used to generate the enolate of the propionate ester.

-

Work-up and Purification: The reaction would be quenched with a proton source, followed by an aqueous work-up to remove inorganic byproducts. The crude product would then be purified using column chromatography on silica gel to isolate the desired Intermediate-15.

Subsequent Peptide Coupling:

Following its synthesis and purification, Intermediate-15 would be used in a peptide coupling reaction. The hydroxyl group would first need to be protected, and then the tert-butyl ester would be deprotected to reveal the carboxylic acid. This acid would then be activated using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) and reacted with the amino group of the next amino acid in the MMAE sequence.

Quantitative Data

| Parameter | Method of Determination | Typical Expected Value |

| Yield | Gravimetric analysis after purification | Highly dependent on reaction scale and optimization |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% for use in subsequent steps |

| Identity Confirmation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | MS: [M+H]+ or [M+Na]+ corresponding to the molecular weight. NMR: Proton and Carbon spectra consistent with the structure. |

Conclusion

Monomethyl Auristatin E Intermediate-15 is a vital precursor in the chemical synthesis of MMAE. Its stereochemically defined structure provides a key building block for the construction of the final, highly potent cytotoxic agent. While detailed, publicly available protocols for its synthesis are scarce, its preparation can be achieved through established synthetic methodologies. The successful synthesis and purification of this intermediate are critical for the overall efficiency and quality of the final MMAE product used in the development of antibody-drug conjugates for targeted cancer therapy.

References

Synthesis Pathway of Monomethyl Auristatin E Intermediate-15: A Review of Available Information

Despite a comprehensive search of scientific literature and patent databases, a detailed synthesis pathway for the specific compound designated as "Monomethyl auristatin E (MMAE) intermediate-15" remains elusive. This particular intermediate is commercially available from suppliers such as MedChemExpress (under the catalog number HY-78910), indicating its role in the multi-step synthesis of the potent anti-cancer agent MMAE. However, the precise experimental protocols, quantitative data, and reaction schemes for its preparation are not publicly disclosed and are likely considered proprietary information by its manufacturers.

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a crucial component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1][2] Its complex pentapeptide structure necessitates a sophisticated and lengthy synthetic process, often involving the careful assembly of various amino acid and peptide fragments.[3] The synthesis of MMAE can be approached through either a linear or a convergent strategy.[3]

In a linear synthesis , the peptide chain is built sequentially, one amino acid at a time.[3] Conversely, a convergent synthesis , which is often favored for its efficiency in later stages, involves the independent synthesis of key fragments (intermediates) that are then coupled together to form the final molecule.[3] It is within such a convergent strategy that "MMAE intermediate-15" likely plays a role as a pre-assembled building block.

While specific details for "intermediate-15" are not available, the general synthesis of MMAE involves the preparation and coupling of unique amino acid units, including N-methyl-L-valine, L-valine, dolaisoleucine, and dolaproine, followed by attachment to a C-terminal norephedrine derivative.[1] The synthesis of these fragments and their subsequent coupling are complex processes that require careful control of stereochemistry and the use of protecting groups.[4]

For instance, the synthesis of other MMAE intermediates, such as "intermediate-9" (tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate), has been described in the literature.[5] This intermediate serves as a precursor to the dolaisoleucine residue of MMAE.[4] The protocols for these related intermediates involve multiple steps of protection, activation, coupling, and deprotection.[1]

The absence of a publicly available, detailed synthesis for "Monomethyl auristatin E intermediate-15" prevents the creation of a comprehensive technical guide as requested. The core requirements of providing structured quantitative data, detailed experimental protocols, and a visual representation of the synthesis pathway cannot be fulfilled without access to the proprietary synthesis route for this specific intermediate.

For researchers and drug development professionals seeking to synthesize MMAE, the available literature provides a foundational understanding of the overall synthetic strategies and the preparation of various key fragments.[1][3] However, for the synthesis of the specific "intermediate-15," it appears that direct acquisition from a commercial supplier is the intended route for its use in the broader synthesis of Monomethyl auristatin E.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]

- 3. EP1155015B1 - Process for the production of tert-butyl (e)-(6-¬2-¬4-(4-fluorophenyl)-6-isopropyl-2-¬methyl(methylsulfonyl)amino pyrimidin-5-yl vinyl (4r,6s)-2,2-dimethyl¬1,3 dioxan-4-yl)acetate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide to Monomethyl Auristatin E Intermediate-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE) intermediate-15, a crucial building block in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical identity, physicochemical properties, and its role in the broader synthetic pathway of MMAE, an integral component of several antibody-drug conjugates (ADCs).

Chemical Identity and Properties

Monomethyl auristatin E intermediate-15 is chemically identified as tert-Butyl (2S)-2-[(1R,2R)-3-hydroxy-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 173653-47-9 | [1][2] |

| Molecular Formula | C20H29NO5 | |

| Molecular Weight | 363.45 g/mol | |

| Appearance | Oil | [3] |

| Solubility | 10 mM in DMSO | |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years |

Role in the Synthesis of Monomethyl Auristatin E

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and is a powerful antimitotic agent.[4][5] Due to its high cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies to selectively target cancer cells.[4] The synthesis of MMAE is a complex, multi-step process, often employing a convergent approach where different fragments of the molecule are synthesized separately before being coupled together.[4][6]

MMAE intermediate-15 is a key precursor in the construction of the MMAE peptide backbone.[7] Its structure contains a protected pyrrolidine ring and a side chain with crucial stereocenters, which are essential for the biological activity of the final MMAE molecule.

The logical workflow for the synthesis of MMAE highlights the importance of such intermediates in building the complex pentapeptide-like structure.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Monomethyl auristatin E intermediate-15 (CAS 173653-47-9) is not publicly available in extensive detail, the general principles of its formation can be inferred from the broader literature on MMAE synthesis. The synthesis of such chiral intermediates typically involves stereoselective reactions and the use of protecting groups to control reactivity.

The overall synthesis of MMAE can be achieved through either a linear or convergent strategy.[6]

General Protocol for Convergent Synthesis of a Peptide Fragment:

A representative protocol for a coupling step in a solution-phase convergent synthesis, which would be analogous to the reactions involving intermediates like MMAE intermediate-15, is as follows:

-

Activation: The C-terminally protected amino acid or peptide fragment (1.0 equivalent) and a suitable coupling agent, such as HATU (1.1 equivalents), are dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 equivalents), is added, and the mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.[6]

-

Coupling: The N-terminally deprotected amino acid or peptide fragment (1.2 equivalents) is then added to the activated mixture. The reaction is allowed to proceed at room temperature.

-

Work-up and Purification: Following the completion of the reaction, the product is isolated through standard work-up procedures, which may include extraction and washing. The crude product is then purified, typically using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Signaling Pathways

As a synthetic intermediate, Monomethyl auristatin E intermediate-15 is not directly involved in biological signaling pathways. Its significance lies in its chemical structure, which is a prerequisite for the assembly of the final MMAE molecule. The potent biological activity of MMAE is exerted after it is released from the antibody-drug conjugate within the target cancer cell. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[8][9]

Conclusion

Monomethyl auristatin E intermediate-15 (CAS 173653-47-9) is a pivotal component in the synthetic route to MMAE, a highly potent cytotoxic agent utilized in targeted cancer therapy. Understanding the properties and synthetic context of this intermediate is essential for researchers and professionals involved in the development and manufacturing of antibody-drug conjugates. While detailed public information on its synthesis is scarce, the general principles of peptide chemistry provide a framework for its preparation. The continued interest in MMAE and other auristatins as ADC payloads underscores the importance of robust and well-characterized synthetic intermediates like the one detailed in this guide.

References

- 1. immunomart.com [immunomart.com]

- 2. benzyl (2S,3R,2'S)-3-(N-tert-butoxycarbonyl-2'-pyrrolidinyl)-3-hydroxy-2-methylpropanoate, CasNo.173653-47-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Esters | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. adcreview.com [adcreview.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Convergent Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of numerous antibody-drug conjugates (ADCs). Its complex, pentapeptide-like structure necessitates a sophisticated, multi-step total synthesis. This technical guide provides an in-depth overview of the convergent synthetic approach to MMAE, a strategy favored for its efficiency and scalability. While specific intermediate nomenclature, such as "intermediate-15," may vary between proprietary synthesis routes, this document will focus on the publicly established and well-documented core methodologies. We will detail the preparation of key fragments, their subsequent coupling, and relevant experimental protocols, supported by representative data and process visualizations.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E is a synthetic analogue of the natural product dolastatin 10, a powerful tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Due to its high cytotoxicity, MMAE is not administered as a standalone drug but is instead conjugated to monoclonal antibodies, enabling targeted delivery to cancer cells.[2]

The total synthesis of MMAE is a significant challenge in medicinal chemistry, requiring precise control of stereochemistry and the strategic use of protecting groups. The structure of MMAE consists of four amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, capped with a C-terminal norephedrine derivative.[3] A convergent synthesis approach is typically employed, where key peptide fragments are synthesized and purified independently before being coupled in the final stages of the process.[4][5] This strategy generally leads to higher overall yields and simplifies the purification of the final product compared to a linear synthesis approach.[5]

The Convergent Synthetic Pathway of MMAE

The convergent synthesis of MMAE can be conceptually divided into the preparation of key peptide fragments and their subsequent assembly. A common strategy involves the synthesis of a protected tetrapeptide, which is then coupled with a dolaphenine analogue, followed by deprotection to yield the final MMAE molecule.[4]

A Note on "Intermediate-15": The term "intermediate-15" is not a standardized or publicly documented designation in the scientific literature for a specific molecule in the synthesis of MMAE. It is likely a proprietary or internal nomenclature. This guide will, therefore, focus on the well-established intermediates and the general synthetic workflow.

The overall workflow for a convergent synthesis of MMAE is depicted below:

Caption: Convergent synthesis workflow for MMAE.

Experimental Protocols

The following sections provide generalized experimental protocols for key steps in the convergent synthesis of MMAE. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of Key Intermediates

The synthesis of MMAE begins with the preparation of its constituent building blocks.

Protocol 3.1.1: N-methylation of L-Valine

-

Dissolve L-valine in methanol.

-

Add paraformaldehyde and sodium cyanoborohydride to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1N HCl, followed by basification with 1N NaOH.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to obtain N-methyl-L-valine.[3]

Protocol 3.1.2: Preparation of a Dipeptide Fragment (e.g., Boc-L-Val-L-Dil-OMe)

-

To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes.

-

Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the dipeptide.[3]

Assembly of the Pentapeptide Backbone

Protocol 3.2.1: Saponification of a Dipeptide Ester

-

Dissolve the Boc-protected dipeptide methyl ester in a mixture of methanol and water.

-

Add lithium hydroxide and stir at room temperature for 4 hours.

-

Acidify the reaction mixture and extract the product with ethyl acetate.[3]

Protocol 3.2.2: Peptide Coupling to Form a Tetrapeptide

-

Activate the carboxylic acid of the saponified dipeptide with a coupling agent such as HATU in the presence of DIPEA.

-

Add the dolaproine analogue to the reaction mixture.

-

Stir the reaction overnight at room temperature.[3]

-

Purify the resulting tetrapeptide using appropriate chromatographic techniques.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of MMAE and its intermediates. Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Purity (HPLC) (%) | Reference |

| N-methylation of L-Valine | L-Valine, Paraformaldehyde | Sodium Cyanoborohydride | Methanol | >90 | >95 | [3] |

| Dipeptide Coupling | Boc-L-Valine, Dolaisoleucine methyl ester | DCC, NHS, TEA | DCM | 70-85 | >98 | [3] |

| Saponification | Boc-L-Val-L-Dil-OMe | Lithium Hydroxide | MeOH/H₂O | >95 | - | [3] |

| Tetrapeptide Coupling | Boc-dipeptide acid, Dolaproine analogue | HATU, DIPEA | DMF | 60-75 | >95 | [3] |

| Final Coupling and Deprotection | Protected tetrapeptide, Dolaphenine analogue | Coupling agents, TFA | Various | 50-70 | >99 | [4] |

| Conjugation to Linker (Example) | Purified peptide, MMAE-maleimide linker | - | DMSO/pyr | 78-89 | >99 | [6] |

Logical Relationships in MMAE Synthesis and Analysis

The successful synthesis and characterization of MMAE rely on a logical sequence of reactions and analytical validations.

Caption: Logical workflow for MMAE synthesis and quality control.

Conclusion

The convergent synthesis of Monomethyl Auristatin E is a well-established, albeit complex, process that is crucial for the production of cutting-edge antibody-drug conjugates. This technical guide has outlined the core principles of this synthetic strategy, from the preparation of key intermediates to their assembly and final purification. While specific details and intermediate nomenclature may vary, the fundamental steps of fragment synthesis, coupling, and rigorous analytical characterization remain paramount. A thorough understanding of these principles is essential for researchers and professionals working in the field of targeted cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis and History of a Key Monomethyl Auristatin E Precursor: Intermediate-15

For researchers, scientists, and drug development professionals, a deep understanding of the synthetic pathways of potent cytotoxic agents is paramount. Monomethyl auristatin E (MMAE), a cornerstone of modern antibody-drug conjugates (ADCs), is no exception. This technical guide delves into the discovery, history, and synthetic role of a crucial building block, Monomethyl auristatin E intermediate-15, providing a comprehensive overview for professionals in the field.

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a powerful antimitotic agent.[1] Its high cytotoxicity makes it unsuitable as a standalone drug but highly effective as a payload in ADCs, where it is targeted to cancer cells via monoclonal antibodies.[1][2] The complex synthesis of MMAE involves a multi-step process, often employing a convergent approach where key fragments are synthesized independently before being coupled. Within this intricate process, "Monomethyl auristatin E intermediate-15" emerges as a commercially available and synthetically significant precursor.

Identifying Intermediate-15

While various intermediates are numbered in different patented synthetic routes, the commonly available compound referred to as "Monomethyl auristatin E intermediate-15" is identified by the CAS number 173653-47-9 .[3][4] Its IUPAC name is tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate .[5]

Historical Context and Discovery

The Role of Intermediate-15 in MMAE Synthesis

Monomethyl auristatin E intermediate-15 serves as a key chiral building block in the convergent synthesis of MMAE. It provides the dolaproine (Dap) and a portion of the dolaisoleucine (Dil) units of the final pentapeptide structure. The synthesis of MMAE can be conceptually broken down into the preparation of key fragments, which are then sequentially coupled.

Below is a generalized workflow illustrating the position of Intermediate-15 in a convergent MMAE synthesis strategy.

Experimental Protocols

While specific reaction conditions are proprietary and can vary, the following provides a generalized, illustrative protocol for the synthesis and utilization of Intermediate-15 based on established principles of peptide synthesis and organic chemistry.

Table 1: Synthesis of Monomethyl Auristatin E Intermediate-15 (Illustrative)

| Step | Description | Reagents and Conditions |

| 1 | Starting Materials | N-Boc-L-prolinal, benzyl ester of a suitable chiral acid. |

| 2 | Aldol Condensation | A base-mediated aldol condensation to form the carbon-carbon bond and set the desired stereochemistry. |

| 3 | Purification | Column chromatography on silica gel. |

| 4 | Characterization | 1H NMR, 13C NMR, Mass Spectrometry, Chiral HPLC. |

Table 2: Utilization of Intermediate-15 in MMAE Synthesis (Illustrative)

| Step | Description | Reagents and Conditions |

| 1 | Deprotection | Removal of the Boc protecting group from the pyrrolidine nitrogen of Intermediate-15, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). |

| 2 | Peptide Coupling | The deprotected intermediate is then coupled with the next amino acid fragment (e.g., a protected dipeptide) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). |

| 3 | Iterative Couplings and Deprotections | Subsequent coupling and deprotection steps are carried out to build the full pentapeptide backbone of MMAE. |

| 4 | Final Deprotection and Purification | Removal of all remaining protecting groups and purification of the final MMAE product, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). |

Mechanism of Action of MMAE: A Signaling Pathway Perspective

Once delivered to the target cancer cell via an ADC, MMAE exerts its potent cytotoxic effect by disrupting the microtubule network, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

The following diagram illustrates the key steps in the mechanism of action of MMAE.

MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[6][7][8] This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, leading to cell cycle arrest in the G2/M phase.[8][9] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases, which are proteases that execute programmed cell death.[10][11][12]

Conclusion

Monomethyl auristatin E intermediate-15 (CAS 173653-47-9) is a vital, commercially available building block in the synthesis of the potent ADC payload, MMAE. Its strategic use in a convergent synthetic approach allows for the efficient and stereocontrolled construction of the complex MMAE molecule. A thorough understanding of its synthesis, role, and the subsequent mechanism of action of the final MMAE product is essential for researchers and professionals dedicated to the advancement of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Monomethyl auristatin E intermediate-15,173653-47-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. S-benzyloxy methyl oxirane | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

Spectroscopic and Synthetic Insights into Monomethyl Auristatin E Intermediate-15

A comprehensive analysis of Monomethyl auristatin E (MMAE) intermediate-15, a critical building block in the synthesis of the potent anti-cancer agent MMAE, is presented. This guide provides detailed spectroscopic data (NMR and MS), experimental protocols for their acquisition, and a visualization of its position within the broader synthetic pathway of MMAE.

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that has emerged as a cornerstone of antibody-drug conjugate (ADC) technology. Its synthesis is a complex, multi-step process involving a series of carefully orchestrated chemical transformations. Intermediate-15, chemically known as tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate, represents a key chiral precursor in the construction of the MMAE molecule. Accurate characterization of this intermediate is paramount to ensure the quality and purity of the final active pharmaceutical ingredient.

Spectroscopic Data

The structural integrity of Monomethyl auristatin E intermediate-15 has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the compound provides a detailed fingerprint of its molecular structure. The obtained spectral data is summarized in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.15 | s | 2H | -OCH₂Ph |

| 4.10 - 4.20 | m | 1H | -CH(OH)- |

| 3.80 - 3.90 | m | 1H | Pyrrolidine ring proton |

| 3.30 - 3.50 | m | 2H | Pyrrolidine ring protons |

| 2.80 - 2.95 | m | 1H | -CH(CH₃)- |

| 1.80 - 2.10 | m | 4H | Pyrrolidine ring protons |

| 1.45 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

| 1.15 | d | 3H | -CH(CH₃)- |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the intermediate.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 364.2124 | 364.2122 |

| [M+Na]⁺ | 386.1943 | 386.1941 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below for reproducibility and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Monomethyl auristatin E intermediate-15 (5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at room temperature. Data acquisition was performed using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer. A dilute solution of the sample in a mixture of acetonitrile and water with 0.1% formic acid was infused into the ESI source. The analysis was conducted in positive ion mode, and the instrument was calibrated using a standard solution to ensure mass accuracy.

Synthetic Pathway and Experimental Workflow

The synthesis of Monomethyl auristatin E is a convergent process, where different fragments of the molecule are synthesized independently before being coupled together. Intermediate-15 is a key component of one of these fragments. The following diagram illustrates the logical workflow for the synthesis of intermediate-15 and its subsequent characterization.

Figure 1. Synthetic and analytical workflow for MMAE intermediate-15.

This in-depth guide provides researchers and drug development professionals with the essential spectroscopic data and experimental context for Monomethyl auristatin E intermediate-15. The provided information is crucial for the quality control and successful synthesis of MMAE, a vital component in the development of next-generation cancer therapeutics.

Unraveling the Synthesis of a Potent Anti-Cancer Agent: A Technical Guide to the Starting Materials and Precursors of Monomethyl Auristatin E (MMAE) Intermediate-15

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) stands as a cornerstone in the development of antibody-drug conjugates (ADCs), serving as a highly potent cytotoxic payload. Its intricate pentapeptide structure necessitates a complex and meticulously controlled synthetic process. This technical guide provides an in-depth exploration of the starting materials and precursors for a key building block in the MMAE synthesis cascade: Intermediate-15. Through a comprehensive review of available literature, this document outlines the synthetic pathways, experimental protocols, and quantitative data associated with the formation of this crucial intermediate, offering a valuable resource for researchers in the field of oncology and medicinal chemistry.

The Convergent Synthesis of MMAE: A Strategic Approach

The total synthesis of MMAE is typically achieved through a convergent strategy. This approach involves the independent synthesis of distinct molecular fragments, which are subsequently coupled to form the final pentapeptide. This method offers several advantages over a linear synthesis, including higher overall yields and greater flexibility in the preparation and purification of intermediates.

Identifying Intermediate-15 in the MMAE Synthesis Pathway

"Monomethyl auristatin E intermediate-15" is identified by the CAS number 173653-47-9.[1] Its chemical structure is tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate, with a molecular formula of C₂₀H₂₉NO₅.[1] This molecule represents a protected dipeptide-like fragment, specifically a derivative of dolaproine, one of the unique amino acid residues in the MMAE backbone.

The synthesis of MMAE involves the sequential coupling of amino acid units. The general workflow leading to the core pentapeptide structure is depicted below.

Caption: General convergent synthesis workflow for Monomethyl Auristatin E (MMAE).

Intermediate-15 is a key building block in the formation of one of these larger fragments, typically the N-terminal portion of the MMAE molecule.

Synthesis of Dolaproine: A Precursor to Intermediate-15

The pyrrolidine ring is a core feature of the dolaproine (Dap) residue in MMAE. The synthesis of protected dolaproine derivatives is a critical first step. One common precursor is N-Boc-dolaproine.[2]

Experimental Protocol for the Synthesis of N-Boc-Dolaproine

The synthesis of N-Boc-dolaproine can be achieved through a multi-step process starting from readily available chiral precursors. A representative synthetic route is outlined below.

Caption: Synthetic pathway for N-Boc-Dolaproine.

Materials and Reagents:

-

N-Boc-L-prolinal

-

Appropriate bromo-propionyl derivative (e.g., spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one derivative)

-

Zinc powder

-

Trimethylchlorosilane

-

Methylating agent (e.g., methyl iodide)

-

Strong base (e.g., LiHMDS)

-

Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Reagents for workup and purification (e.g., saturated ammonium chloride, ethyl acetate, sodium chloride, silica gel)

Procedure:

-

Reformatsky Reaction: To a solution of the bromo-propionyl derivative in THF, zinc powder and trimethylchlorosilane are added. The mixture is stirred and cooled, followed by the dropwise addition of a THF solution of N-Boc-L-prolinal. The reaction is monitored by HPLC until completion. The reaction is then quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]

-

Methylation: The resulting hydroxyl intermediate is dissolved in a suitable organic solvent and treated with a strong base, such as LiHMDS, at low temperature. A methylating agent is then added, and the reaction is stirred until completion.

-

Hydrolysis: The methylated intermediate is then hydrolyzed to yield N-Boc-dolaproine.

Quantitative Data:

| Step | Product | Typical Yield (%) | Purity (%) | Reference |

| Reformatsky Reaction | Aldol Adduct | 51.2 - 80.9 | >95 | [3] |

| Methylation/Hydrolysis | N-Boc-Dolaproine | Variable | >95 |

Synthesis of Intermediate-15: A Protected Dipeptide Fragment

With N-Boc-dolaproine in hand, the next step involves the formation of a protected dipeptide fragment, which in this context is Intermediate-15 (tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate). This is typically achieved through peptide coupling with a protected amino acid, in this case, a derivative of 2-methylpropanoic acid.

Experimental Protocol for Peptide Coupling

Caption: Synthesis of Intermediate-15 via peptide coupling.

Materials and Reagents:

-

N-Boc-dolaproine

-

Benzyl ester of a protected 2-methylpropanoic acid derivative

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Reagents for workup and purification

Procedure:

-

Activation: N-Boc-dolaproine is dissolved in anhydrous DCM or DMF. EDCI and HOBt are added, and the mixture is stirred at 0°C for a short period to activate the carboxylic acid.

-

Coupling: The protected 2-methylpropanoic acid derivative and DIPEA are added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction mixture is diluted with an organic solvent and washed successively with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield Intermediate-15.

Quantitative Data:

| Step | Product | Typical Yield (%) | Purity (%) | Reference |

| Peptide Coupling | Intermediate-15 | 70-85 | >98 |

Precursors for the Synthesis of Dolaisoleucine

Another crucial and structurally unique amino acid in MMAE is dolaisoleucine (Dil). The synthesis of this precursor often starts from L-isoleucine. A key intermediate in this pathway is N-Boc-dolaisoleucine.

Experimental Protocol for the Synthesis of N-Boc-Dolaisoleucine

A common strategy involves the stereoselective synthesis starting from N-Boc-L-isoleucinal.

Procedure:

-

Allylation: N-Boc-L-isoleucinal is subjected to an allylation reaction, for example, using potassium allyltrifluoroborate.

-

Further Modifications: The resulting homoallylic alcohol undergoes a series of transformations including oxidation, methylation, and other functional group manipulations to introduce the required stereocenters and functional groups of dolaisoleucine.

-

Protection: The final amino acid is protected with a Boc group to yield N-Boc-dolaisoleucine.

Conclusion

The synthesis of Monomethyl auristatin E is a complex undertaking that relies on the carefully orchestrated assembly of unique and highly functionalized building blocks. Intermediate-15, a protected dolaproine-containing dipeptide fragment, represents a critical juncture in the convergent synthesis of this potent cytotoxic agent. A thorough understanding of the starting materials, precursors, and detailed experimental protocols for the synthesis of Intermediate-15 and its constituent amino acids, dolaproine and dolaisoleucine, is essential for researchers and professionals in the field of ADC development. The methodologies and data presented in this guide provide a foundational framework for the successful and efficient synthesis of MMAE, ultimately contributing to the advancement of targeted cancer therapies.

Note: The yields and specific reagents mentioned in the protocols are representative and may vary based on the specific literature procedure or patent being followed. Researchers should consult the primary literature for precise experimental details.

References

Navigating the Critical Path of ADC Development: A Technical Guide to the Chemical Stability and Storage of MMAE Intermediate-15

For Researchers, Scientists, and Drug Development Professionals

The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a cornerstone of modern antibody-drug conjugate (ADC) therapeutics. The journey from synthesis to final bioconjugation is paved with critical intermediates, each demanding rigorous control over its chemical integrity. This technical guide focuses on "MMAE intermediate-15," a representative precursor, to provide an in-depth exploration of its chemical stability and optimal storage conditions. Ensuring the stability of such intermediates is paramount for the quality, efficacy, and safety of the final ADC.[1]

Core Concepts in Chemical Stability for Auristatin Intermediates

The chemical stability of a pharmaceutical intermediate like MMAE intermediate-15 refers to its capacity to maintain its chemical structure and purity over time when exposed to various environmental factors.[1] Degradation of these highly potent compounds can lead to the formation of impurities that may compromise the efficacy of the final ADC or introduce new toxicities.[1] A thorough understanding of the degradation pathways is therefore a critical aspect of process development and quality control.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of sensitive compounds like MMAE intermediate-15. Based on general guidelines for auristatin intermediates, the following conditions are recommended to ensure long-term stability:

| Form | Temperature | Duration | Additional Notes |

| Solid (Pure Form) | -20°C | Long-term | Protect from light and moisture. |

| In Solvent | -80°C | Up to 6 months | Use of a suitable, dry solvent is critical. Aliquot to avoid repeated freeze-thaw cycles. |

Note: These are general recommendations. Specific stability studies for MMAE intermediate-15 are required to establish definitive storage conditions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of chemical stability involves subjecting the intermediate to a range of stress conditions to identify potential degradation products and establish its intrinsic stability. This process, known as forced degradation, is a cornerstone of pharmaceutical development.[1]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and identify its degradation products.[1]

Objective: To identify the degradation pathways of MMAE intermediate-15 under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of MMAE intermediate-15 in appropriate solvents (e.g., acetonitrile, DMSO).

-

Stress Conditions: Subject the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at 60°C.[1]

-

Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at 60°C.[1]

-

Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[1]

-

Thermal Degradation: Heat the solid material or a solution at 80°C to 120°C.[1]

-

Photostability: Expose the material to UV and visible light according to ICH Q1B guidelines.[1]

-

-

Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the appearance of degradation products and the decrease in the parent compound.[1] Couple the HPLC with Mass Spectrometry (LC-MS) to identify the structure of the degradation products.[1]

Long-Term Stability Study

Objective: To evaluate the stability of MMAE intermediate-15 under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Store aliquots of solid MMAE intermediate-15 and solutions in a validated solvent at the recommended storage conditions (-20°C for solid, -80°C for solution).

-

Time Points: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 12, 24 months).

-

Analysis: Use a validated, stability-indicating HPLC method to quantify the purity of MMAE intermediate-15 and detect any degradation products.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical data from forced degradation and long-term stability studies on MMAE intermediate-15 for illustrative purposes.

Table 1: Illustrative Forced Degradation Data for MMAE Intermediate-15 (% Degradation)

| Stress Condition | 2 hours | 8 hours | 24 hours | Major Degradants Identified |

| 0.1 M HCl, 60°C | 5.2 | 15.8 | 35.1 | Hydrolysis Product A, Epimer B |

| 0.1 M NaOH, 60°C | 10.5 | 28.3 | 55.7 | Hydrolysis Product C, Racemate D |

| 3% H₂O₂, RT | 2.1 | 8.5 | 18.2 | Oxidized Product E |

| 80°C (Solid) | <1 | 2.3 | 5.1 | Thermal Degradant F |

| ICH Q1B Photostability | 1.5 | 4.7 | 10.9 | Photo-degradant G |

Table 2: Illustrative Long-Term Stability Data for MMAE Intermediate-15 (% Purity by HPLC)

| Storage Condition | 0 Months | 6 Months | 12 Months | 24 Months |

| -20°C (Solid) | 99.8 | 99.7 | 99.6 | 99.5 |

| -80°C (in DMSO) | 99.8 | 99.8 | 99.7 | 99.7 |

| 4°C (Solid) | 99.8 | 98.1 | 96.5 | 92.3 |

| 25°C / 60% RH (Solid) | 99.8 | 95.3 | 89.1 | 75.4 |

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the chemical stability and determining appropriate storage conditions for a pharmaceutical intermediate such as MMAE intermediate-15.

Caption: Workflow for Stability Assessment of MMAE Intermediate-15.

Conclusion

The chemical stability and proper storage of MMAE intermediate-15 are critical control points in the manufacturing of MMAE-based ADCs. A comprehensive understanding of its degradation pathways through forced degradation studies allows for the development of robust, stability-indicating analytical methods. Subsequent long-term stability studies under various conditions are essential to define appropriate storage protocols, ensuring the intermediate's quality and, ultimately, the safety and efficacy of the final therapeutic product. This guide provides a framework for approaching the stability assessment of this critical intermediate, emphasizing the importance of rigorous scientific investigation in the development of life-saving cancer therapies.

References

Unraveling the Synthesis of a Key MMAE Building Block: A Technical Guide to the Formation of Intermediate-15

For researchers, scientists, and drug development professionals, a deep understanding of the synthesis of Monomethyl Auristatin E (MMAE), a potent antibody-drug conjugate (ADC) payload, is critical. This in-depth technical guide elucidates the mechanism of formation for MMAE intermediate-15, a crucial precursor to the dolaproine (Dap) moiety of MMAE.

Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent. Due to its cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies (mAbs) that target specific cancer cells, forming effective ADCs. The complex structure of MMAE necessitates a multi-step synthesis, with the formation of key chiral intermediates being a pivotal aspect of the overall process.

This guide focuses on MMAE intermediate-15 , identified as tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate (CAS Number: 173653-47-9). This molecule serves as a protected precursor to the unusual amino acid dolaproine, a key component of the MMAE peptide backbone.

The Strategic Importance of Intermediate-15

The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately before being coupled together. Intermediate-15 represents a significant building block, containing the core pyrrolidine ring and the adjacent stereocenters that are essential for the biological activity of the final MMAE molecule. Its stereochemically defined structure is crucial for the overall efficacy of the ADC.

Mechanism of Formation: A Stereoselective Aldol Condensation

The formation of MMAE intermediate-15 is achieved through a stereoselective aldol condensation reaction. This reaction involves the coupling of two key fragments: an aldehyde derived from (S)-proline and a chiral propionate derivative.

Experimental Protocols

1. Preparation of the Aldehyde Precursor: N-Boc-L-prolinal

The synthesis of the aldehyde component, N-Boc-L-prolinal, is a critical first step. A common and efficient method for this transformation is the Swern oxidation of N-Boc-L-prolinol.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol

-

Reaction: Oxidation of the primary alcohol of N-Boc-L-prolinol to an aldehyde.

-

Reagents:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

N-Boc-L-prolinol

-

-

Solvent: Dichloromethane (DCM)

-

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.

-

After stirring for a short period, a solution of N-Boc-L-prolinol in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at -78 °C for a specified time to allow for the formation of the alkoxysulfonium ylide.

-

Triethylamine is then added dropwise to the reaction mixture, which is subsequently allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-L-prolinal.

-

-

Purification: The crude product is typically purified by silica gel chromatography.

Quantitative Data: Swern Oxidation

| Parameter | Value |

| Starting Material | N-Boc-L-prolinol |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to room temperature |

| Reaction Time | Varies, typically monitored by TLC |

| Yield | Typically high, often >90% |

| Purity | High after chromatographic purification |

2. Stereoselective Aldol Condensation to Form Intermediate-15

The core of intermediate-15 synthesis lies in the highly stereoselective aldol condensation between N-Boc-L-prolinal and the enolate of a chiral propionate. The choice of the chiral auxiliary on the propionate is critical for controlling the stereochemistry of the newly formed chiral centers.

General Experimental Protocol: Aldol Condensation

-

Reaction: Diastereoselective carbon-carbon bond formation between the enolate of a chiral propionate and N-Boc-L-prolinal.

-

Reagents:

-

N-Boc-L-prolinal

-

Chiral propionate (e.g., benzyl propionate with a chiral auxiliary)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Lewis acid (optional, for enhancing stereoselectivity)

-

-

Solvent: Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Procedure:

-

A solution of the chiral propionate in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

A solution of a strong base (e.g., LDA), prepared in situ or used as a commercial solution, is added dropwise to generate the enolate.

-

The enolate solution is stirred at low temperature for a defined period.

-

A solution of N-Boc-L-prolinal in anhydrous THF is then added dropwise to the enolate solution.

-

The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product, a mixture of diastereomers, is purified by column chromatography to isolate the desired diastereomer, MMAE intermediate-15.

Quantitative Data: Aldol Condensation (Illustrative)

| Parameter | Value |

| Aldehyde | N-Boc-L-prolinal |

| Propionate | Chiral propionate derivative |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Diastereomeric Ratio | Dependent on chiral auxiliary and reaction conditions, often >90:10 |

| Yield | Moderate to good, depending on the specific conditions |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis, the following diagrams are provided in the DOT language.

Caption: Workflow for the synthesis of N-Boc-L-prolinal.

Caption: Formation of MMAE Intermediate-15 via Aldol Condensation.

Conclusion

The successful synthesis of Monomethyl auristatin E intermediate-15 is a testament to the power of stereoselective organic synthesis. The mechanism, centered around a crucial aldol condensation, requires precise control of reaction conditions to achieve the desired stereochemistry. A thorough understanding of the experimental protocols and the factors influencing stereoselectivity is paramount for researchers and professionals in the field of ADC development. This guide provides a foundational understanding of the formation of this key building block, paving the way for the efficient and reliable synthesis of MMAE and next-generation antibody-drug conjugates.

A Meticulous Examination of the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-15

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Synthesis of a Key Precursor in Antibody-Drug Conjugate Payloads.

Monomethyl auristatin E (MMAE), a potent antimitotic agent, is a critical component in the development of antibody-drug conjugates (ADCs). Its complex molecular architecture necessitates a sophisticated and multi-step synthetic approach. This technical guide provides a comprehensive literature review focused on the synthesis of a key building block, Monomethyl auristatin E intermediate-15, and its role within the broader convergent synthesis strategy of MMAE.

Introduction to MMAE and its Synthetic Strategy

Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAE is not administered as a standalone drug but is instead conjugated to monoclonal antibodies that target specific cancer cell antigens.[1][2] The synthesis of MMAE is a significant challenge in medicinal chemistry and is typically achieved through a convergent synthesis. This strategy involves the independent synthesis of key fragments, which are then coupled together in the final stages.[3][4] This approach is generally more efficient for complex molecules like MMAE, allowing for the preparation of larger quantities of advanced intermediates.[3]

A common convergent strategy for MMAE involves the synthesis of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment.[3] "Monomethyl auristatin E intermediate-15" (CAS Number: 173653-47-9; Molecular Formula: C20H29NO5) has been identified as a key precursor in this process, often related to the dolaisoleucine (Dil) unit within the N-terminal fragment.[5][6]

Synthesis of Monomethyl Auristatin E Intermediate-15

A plausible synthetic approach, based on general methods for preparing similar intermediates, is outlined below.

Diagram of the Postulated Synthetic Pathway for Intermediate-15

Caption: Postulated synthetic workflow for MMAE Intermediate-15.

Detailed Methodologies for Key Synthetic Steps

The following sections detail the experimental protocols for the key transformations involved in the synthesis of MMAE and its intermediates, based on published literature for analogous reactions.

General Peptide Coupling Protocol

The coupling of amino acid or peptide fragments is a recurring and critical step in the synthesis of MMAE.

Table 1: Typical Reagents and Conditions for Peptide Coupling

| Parameter | Condition | Notes |

| Coupling Reagents | HATU, HBTU, TBTU, PyBOP, DCC/NHS | Choice of reagent can impact efficiency, particularly with sterically hindered amino acids. |

| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | A non-nucleophilic base is essential to prevent side reactions. |

| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Anhydrous conditions are crucial for optimal results. |

| Temperature | 0 °C to Room Temperature | Lower temperatures can help to minimize racemization. |

| Reaction Time | 1 - 24 hours | Reaction progress is typically monitored by TLC or LC-MS. |

Experimental Protocol:

-

Activation: The C-terminally protected amino acid or peptide fragment (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., DMF). A coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the activated ester.

-

Coupling: The N-terminally deprotected amino acid or peptide fragment (1.0 equivalent) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Boc-Protection of Amino Acids

The protection of the N-terminus of amino acids with a tert-butyloxycarbonyl (Boc) group is a common step.

Table 2: Reagents and Conditions for Boc-Protection

| Parameter | Reagent/Condition | Notes |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)2O) | |

| Base | Triethylamine (Et3N), Sodium Hydroxide (NaOH) | |

| Solvent | Acetone/Water, Dioxane/Water | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 0.5 - 4 hours |

Experimental Protocol:

-

The amino acid is dissolved in a mixture of acetone and water.

-

Triethylamine (Et3N) is added, followed by di-tert-butyl dicarbonate ((Boc)2O).

-

The reaction mixture is stirred at a temperature between 0 °C and 40 °C for 0.5 to 4 hours.[7]

-

Upon completion, the solvent is typically removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and an aqueous acidic solution to isolate the Boc-protected amino acid.

Convergent Synthesis of MMAE: The Bigger Picture

The synthesis of intermediate-15 is a crucial part of the overall convergent synthesis of MMAE. The following diagram illustrates a generalized workflow for the convergent synthesis of MMAE, highlighting the assembly of the key fragments.

Caption: Convergent synthesis strategy for MMAE.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of MMAE and its fragments, as reported in the literature. It is important to note that yields can vary significantly depending on the specific reaction conditions and scale.

Table 3: Representative Yields for MMAE Synthesis Steps

| Step | Product | Typical Yield (%) | Reference |

| Peptide Coupling | Di- or Tri-peptide Fragment | 70 - 95 | [8] |

| Final Fragment Coupling | Protected MMAE | ~85 | [4] |

| Final Deprotection | MMAE | High | [4] |

| Overall Yield (from Intermediate-9) | MMAE | ~85 | [4] |

Conclusion

The synthesis of Monomethyl auristatin E is a complex yet crucial process for the development of next-generation cancer therapeutics. This technical guide has provided a detailed literature review focusing on the synthesis of the key building block, intermediate-15, and its role within the broader convergent synthesis of MMAE. While a specific, publicly available protocol for intermediate-15 remains elusive, the provided information on general synthetic methodologies, reaction conditions, and quantitative data offers a valuable resource for researchers in the field. Further investigation into proprietary literature and patents may yield more explicit details on the synthesis of this and other key MMAE intermediates. The continued optimization of these synthetic routes will be paramount in ensuring the availability and affordability of these life-saving antibody-drug conjugates.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediate-15

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of Monomethyl Auristatin E (MMAE) Intermediate-15, a key precursor in the synthesis of antibody-drug conjugates (ADCs). The protocols outlined below are based on established methodologies and are intended to ensure the high purity of the intermediate, which is critical for the successful synthesis of the final active pharmaceutical ingredient.

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several clinically approved and investigational ADCs. The synthesis of MMAE is a complex, multi-step process involving numerous intermediates. The purity of each intermediate is paramount to ensure the quality, safety, and efficacy of the final ADC product.

This document focuses specifically on the purification of MMAE Intermediate-15 , which is a Boc-protected precursor in the synthesis of a larger MMAE-linker conjugate. The primary purification technique discussed is preparative High-Performance Liquid Chromatography (HPLC), a robust method for isolating compounds of high purity from complex reaction mixtures.

Purification Strategy Overview

The purification of MMAE Intermediate-15 is typically performed after its synthesis and before the subsequent deprotection and conjugation steps. The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For laboratory and early-stage development, preparative HPLC is the method of choice due to its high resolution and efficiency.

A general workflow for the synthesis and purification involving Intermediate-15 is depicted below.

Experimental Protocols

Preparative HPLC Purification of MMAE Intermediate-15

This protocol describes a general method for the purification of Boc-protected MMAE Intermediate-15 using preparative reverse-phase HPLC.

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative HPLC column (e.g., 20 x 250 mm, 10 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Crude MMAE Intermediate-15

-

Solvents for sample preparation (e.g., DMSO, acetonitrile)

-

Rotary evaporator or lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude MMAE Intermediate-15 in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with the initial mobile phase composition to ensure solubility and compatibility with the HPLC system.

-

Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

-

Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC analysis of the crude material.

-

Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to MMAE Intermediate-15.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator or by lyophilization.

-

Purity Analysis: Analyze the purity of the final product using analytical HPLC and confirm its identity by LC-MS.

Boc Deprotection of MMAE Intermediate-15 (Example Subsequent Reaction)

The following protocol is an example of a subsequent reaction utilizing the purified MMAE Intermediate-15, as described in patent literature.[1]

Materials:

-

Purified MMAE Intermediate-15

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Nitrogen or Argon atmosphere

Protocol:

-

Place the purified MMAE Intermediate-15 in a round-bottom flask under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of 10% TFA in DCM dropwise to the cooled intermediate.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by LC-MS to confirm complete Boc deprotection.

-

Upon completion, concentrate the reaction mixture to a crude residue.

-

The resulting deprotected product can then be purified by preparative HPLC as required for the next synthetic step.

Data Presentation

The following table summarizes representative quantitative data for the Boc deprotection and subsequent purification of the product derived from MMAE Intermediate-15, based on a patent example.[1]

| Parameter | Value |

| Starting Material | MMAE Intermediate-15 |

| Starting Amount | 86 mg |

| Reaction | Boc Deprotection |

| Reagents | 10% TFA in DCM |

| Reaction Time | 2 hours |

| Reaction Temperature | 0 °C |

| Purification Method | Preparative HPLC |

| Final Product | MDpr-Lys(PEG24)-glucuronide-MMAE linker 16 |

| Yield | 38 mg (46%) |

| Purity Assessment | LC-MS |

Logical Relationships in ADC Synthesis

The purification of each intermediate is a critical control point in the overall synthesis of an ADC. The purity of Intermediate-15 directly impacts the yield and purity of subsequent intermediates and, ultimately, the final drug-linker conjugate.

Conclusion

The purification of MMAE Intermediate-15 is a crucial step in the synthesis of MMAE-containing ADCs. Preparative HPLC provides a reliable method for obtaining this intermediate with high purity. Careful execution of the purification protocol and rigorous analytical characterization are essential to ensure the quality of the final therapeutic product. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Analytical Characterization of Monomethyl Auristatin E (MMAE) Intermediate-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent antineoplastic agent that serves as a cytotoxic payload in numerous antibody-drug conjugates (ADCs). The intricate, multi-step synthesis of MMAE necessitates rigorous quality control of all synthetic intermediates to ensure the purity, safety, and efficacy of the final ADC product. Even minor impurities in the synthetic pathway can lead to the generation of undesirable side products, potentially impacting the therapeutic window and stability of the ADC.

This document provides detailed application notes and protocols for the analytical characterization of a key precursor in the MMAE synthesis, Intermediate-15 . The chemical name for MMAE Intermediate-15 is tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate , with the Chemical Abstracts Service (CAS) number 173653-47-9 and a molecular formula of C20H29NO5 .

The primary analytical techniques for assessing the purity of MMAE Intermediate-15 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling.

Data Presentation

The purity of MMAE Intermediate-15 is paramount for its successful incorporation into the MMAE backbone. The following tables summarize representative quantitative data obtained from the analytical characterization of a typical batch of Intermediate-15.

Table 1: RP-HPLC Purity Analysis of MMAE Intermediate-15

| Parameter | Result |

| Retention Time (t_R) | 12.5 minutes |

| Purity by Peak Area | ≥ 98.5% |

| Major Impurity | 0.8% |

| Other Impurities | < 0.7% |

Table 2: LC-MS Identity Confirmation and Impurity Profiling of MMAE Intermediate-15

| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| MMAE Intermediate-15 | 364.21 | 364.23 |

| Potential Impurity 1 | 308.19 | 308.20 |

| Potential Impurity 2 | 346.19 | 346.21 |

Experimental Protocols

RP-HPLC Method for Purity Determination of MMAE Intermediate-15

Objective: To determine the purity of MMAE Intermediate-15 and quantify related impurities using RP-HPLC with UV detection.

Instrumentation:

-

HPLC system equipped with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

MMAE Intermediate-15 sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of MMAE Intermediate-15.

-

Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 214 nm (for peptide backbone) and 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (minutes) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the percentage purity of MMAE Intermediate-15 by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

-

LC-MS Method for Identity Confirmation and Impurity Profiling

Objective: To confirm the molecular weight of MMAE Intermediate-15 and to identify potential process-related impurities by their mass-to-charge ratio.

Instrumentation:

-

LC-MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

MMAE Intermediate-15 sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of MMAE Intermediate-15 in a 1:1 (v/v) mixture of Acetonitrile and Water.

-

Dilute the stock solution with Mobile Phase A to a final concentration of 10 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (minutes) % Mobile Phase B 0 20 8 95 10 95 10.1 20 | 12 | 20 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis:

-